molecular formula C20H21NO3 B11624376 1-ethyl-3-[2-(4-ethylphenyl)-2-oxoethyl]-3-hydroxy-1,3-dihydro-2H-indol-2-one

1-ethyl-3-[2-(4-ethylphenyl)-2-oxoethyl]-3-hydroxy-1,3-dihydro-2H-indol-2-one

Cat. No.: B11624376
M. Wt: 323.4 g/mol
InChI Key: UFWVLZKFHZLCSJ-UHFFFAOYSA-N
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Description

1-ethyl-3-[2-(4-ethylphenyl)-2-oxoethyl]-3-hydroxy-1,3-dihydro-2H-indol-2-one is an organic compound with a complex structure that includes an indole core, a hydroxy group, and an ethylphenyl substituent

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-ethyl-3-[2-(4-ethylphenyl)-2-oxoethyl]-3-hydroxy-1,3-dihydro-2H-indol-2-one typically involves multiple steps. One common method starts with the preparation of the indole core, followed by the introduction of the hydroxy group and the ethylphenyl substituent. The reaction conditions often require the use of specific catalysts and solvents to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions with optimized conditions to maximize efficiency. This includes the use of continuous flow reactors, high-pressure systems, and advanced purification techniques to obtain the desired product in large quantities.

Chemical Reactions Analysis

Types of Reactions

1-ethyl-3-[2-(4-ethylphenyl)-2-oxoethyl]-3-hydroxy-1,3-dihydro-2H-indol-2-one can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a ketone.

    Reduction: The carbonyl group can be reduced to form an alcohol.

    Substitution: The ethylphenyl group can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Electrophilic aromatic substitution reactions typically require catalysts like aluminum chloride (AlCl3) and conditions such as elevated temperatures.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxy group results in a ketone, while reduction of the carbonyl group yields an alcohol.

Scientific Research Applications

1-ethyl-3-[2-(4-ethylphenyl)-2-oxoethyl]-3-hydroxy-1,3-dihydro-2H-indol-2-one has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-ethyl-3-[2-(4-ethylphenyl)-2-oxoethyl]-3-hydroxy-1,3-dihydro-2H-indol-2-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • 1-ethyl-3-[2-(4-methylphenyl)-2-oxoethyl]-3-hydroxy-1,3-dihydro-2H-indol-2-one
  • 1-ethyl-3-[2-(4-ethylphenyl)-2-oxoethyl]-3-methoxy-1,3-dihydro-2H-indol-2-one

Uniqueness

1-ethyl-3-[2-(4-ethylphenyl)-2-oxoethyl]-3-hydroxy-1,3-dihydro-2H-indol-2-one is unique due to its specific combination of functional groups and structural features

Properties

Molecular Formula

C20H21NO3

Molecular Weight

323.4 g/mol

IUPAC Name

1-ethyl-3-[2-(4-ethylphenyl)-2-oxoethyl]-3-hydroxyindol-2-one

InChI

InChI=1S/C20H21NO3/c1-3-14-9-11-15(12-10-14)18(22)13-20(24)16-7-5-6-8-17(16)21(4-2)19(20)23/h5-12,24H,3-4,13H2,1-2H3

InChI Key

UFWVLZKFHZLCSJ-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC=C(C=C1)C(=O)CC2(C3=CC=CC=C3N(C2=O)CC)O

Origin of Product

United States

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